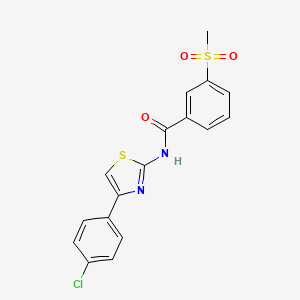![molecular formula C10H21N3O2 B2716624 Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate CAS No. 2490314-07-1](/img/structure/B2716624.png)
Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 . They are used in a wide range of applications, including as pesticides, fungicides, biocides, pharmaceuticals, and in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, carbamates are typically synthesized through the reaction of alcohols with isocyanates .Molecular Structure Analysis
The molecular structure of a similar compound, “tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate”, was found . It has a five-membered ring structure (cyclopentyl) with two functional groups attached: an amino group and a carbamate group.Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate”, were found . It is a solid at room temperature and should be stored in a refrigerator. Its molecular weight is 204.24 g/mol .Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Crystallography
One significant application involves the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, where the compound serves as an important intermediate. Its crystal structure has been determined, providing insight into the relative substitution of the cyclopentane ring, which is crucial for synthesizing these analogues (Ober, Marsch, Harms, & Carell, 2004).
Material Science and Polymer Chemistry
In material science, derivatives of the compound have been explored for their electrochromic properties. Visible and near-infrared electrochromic aramids featuring main-chain triphenylamine and pendent 3,6-bis(tert-butyl)carbazole units have been synthesized, demonstrating high thermal stability and reversible electrochemical oxidation with enhanced NIR contrast (Hsiao, Wang, & Liao, 2014).
Organic Synthesis
Moreover, the compound's utility in organic synthesis is well-documented. For instance, tert-butyl carbamate derivatives have been studied for their ability to undergo metalation between nitrogen and silicon, showcasing the compound's role in preparing α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996). Additionally, an efficient one-pot Curtius rearrangement has been developed for converting carboxylic acids to tert-butyl carbamates, highlighting its versatility in synthesizing protected amino acids (Lebel & Leogane, 2005).
Photocatalysis
In photocatalysis, a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate has been established. This protocol assembles a range of 3-aminochromones under mild conditions, broadening the applications of photocatalyzed aminations (Wang et al., 2022).
Safety and Hazards
Safety information for a similar compound, “tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate”, was found . It has the following hazard statements: H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-6-4-7(11)8(12)5-6/h6-8H,4-5,11-12H2,1-3H3,(H,13,14)/t6?,7-,8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYAKDYZKAURAT-IEESLHIDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C(C1)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@H]([C@H](C1)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
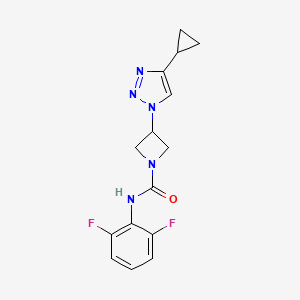

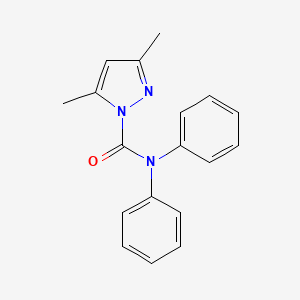

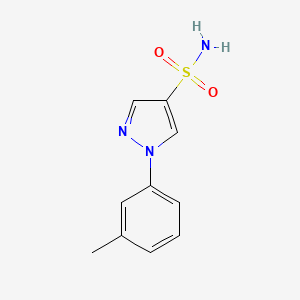
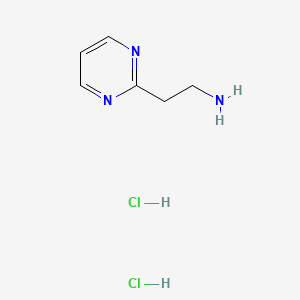

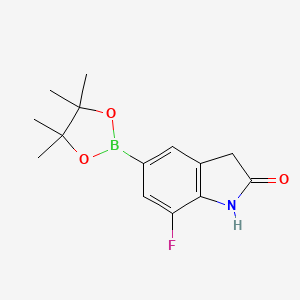
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2716556.png)
![6-Tert-butyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716558.png)
![3-[3-Methoxy-4-[(1S,2R)-1-(hydroxymethyl)-2-hydroxy-2-[3-methoxy-4-(beta-D-glucopyranosyloxy)phenyl]ethoxy]phenyl]propane-1-ol](/img/structure/B2716559.png)

![Tert-butyl N-[4-(fluoromethyl)phenyl]carbamate](/img/structure/B2716562.png)
